ATP Gammap-imidazolidate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ATP Gammap-imidazolidate typically involves the modification of the gamma-phosphate group of ATP. One common method includes the use of imidazole derivatives to replace the oxygen atom in the gamma-phosphate group with an imidazolidate moiety. This reaction is usually carried out under controlled conditions, including specific pH levels and temperatures, to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to maintain consistent reaction conditions. The process often includes purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions: ATP Gammap-imidazolidate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: It can act as a substrate for kinases, facilitating the transfer of the phosphate group to other molecules.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by enzymes such as ATPases.
Phosphorylation: Requires the presence of specific kinases and appropriate cofactors such as magnesium ions.
Major Products:
Hydrolysis: Produces ADP and inorganic phosphate.
Phosphorylation: Results in phosphorylated substrates and ADP.
Scientific Research Applications
ATP Gammap-imidazolidate has a wide range of applications in scientific research:
Biochemistry: Used to study enzyme kinetics and mechanisms, particularly those involving ATP-dependent processes.
Molecular Biology: Employed in experiments involving nucleotide analogs to investigate DNA and RNA synthesis.
Industry: Utilized in the development of biosensors and diagnostic tools due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ATP Gammap-imidazolidate involves its ability to mimic ATP in biochemical reactions. It can bind to ATP-binding sites on enzymes and proteins, thereby influencing their activity. The imidazolidate modification can alter the compound’s interaction with molecular targets, potentially enhancing its stability and specificity .
Molecular Targets and Pathways:
Kinases: Acts as a substrate for various kinases, facilitating phosphorylation reactions.
ATPases: Can be hydrolyzed by ATPases, releasing energy for cellular processes.
Comparison with Similar Compounds
ATP gammaS: Contains a sulfur atom in place of one of the oxygen atoms in the gamma-phosphate group.
ATP alphaS: Features a sulfur atom in the alpha-phosphate group.
Uniqueness: ATP Gammap-imidazolidate’s unique imidazolidate modification provides distinct advantages in terms of stability and specificity in biochemical assays, making it a valuable tool in scientific research .
Properties
CAS No. |
81483-81-0 |
---|---|
Molecular Formula |
C13H18N7O12P3 |
Molecular Weight |
557.24 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid |
InChI |
InChI=1S/C13H18N7O12P3/c14-11-8-12(17-4-16-11)20(6-18-8)13-10(22)9(21)7(30-13)3-29-34(25,26)32-35(27,28)31-33(23,24)19-2-1-15-5-19/h1-2,4-7,9-10,13,21-22H,3H2,(H,23,24)(H,25,26)(H,27,28)(H2,14,16,17)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
KMJRKPSVWPKZFD-QYVSTXNMSA-N |
Isomeric SMILES |
C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
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